molecular formula C19H15N7O B10996405 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide

4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide

Katalognummer: B10996405
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: FPDNSWDXJSOBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic small molecule designed for research purposes, integrating a pyrimidine core, a benzamide linker, and a 1,2,4-triazole moiety. This specific combination of heterocycles is of significant interest in medicinal chemistry and chemical biology for developing novel therapeutic agents. Compounds featuring a 4-(pyrimidin-2-ylamino)benzamide scaffold have been explored as potent modulators of biological targets such as the retinoid X receptor alpha (RXRα), demonstrating strong antagonist activity and anti-proliferative effects against human cancer cell lines . Furthermore, the 1,2,4-triazole fragment is a privileged structure in drug discovery, known to contribute to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects . The presence of this fragment can enhance the molecule's ability to form key hydrogen bonds within enzyme active sites, potentially leading to high-affinity target binding. Researchers can utilize this compound as a key intermediate or a lead compound in hit-to-lead optimization campaigns, particularly in oncology and inflammation research. It is also valuable for probing the structure-activity relationships (SAR) of kinase inhibitors and other enzyme targets where pyrimidine and triazole derivatives are known to bind . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C19H15N7O

Molekulargewicht

357.4 g/mol

IUPAC-Name

4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C19H15N7O/c27-18(24-16-4-1-3-14(11-16)17-22-12-23-26-17)13-5-7-15(8-6-13)25-19-20-9-2-10-21-19/h1-12H,(H,24,27)(H,20,21,25)(H,22,23,26)

InChI-Schlüssel

FPDNSWDXJSOBBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=NN4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Benzamide Intermediate

The benzamide core is typically prepared via Schotten-Baumann acylation , where 4-nitrobenzoyl chloride reacts with 3-(1H-1,2,4-triazol-3-yl)aniline in the presence of a base (e.g., NaHCO₃). Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (10% Pd/C) yields the primary amine intermediate.

Pyrimidine Substitution

The amine intermediate undergoes nucleophilic aromatic substitution with 2-chloropyrimidine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. Catalytic amounts of cesium carbonate or potassium tert-butoxide enhance reactivity, achieving yields of 65–78%.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: Cs₂CO₃ (1.2 equiv)

  • Solvent: DMF

  • Yield: 72%

Microwave-Assisted Cyclization for Triazole Formation

Microwave irradiation significantly accelerates the formation of the 1H-1,2,4-triazole ring, reducing reaction times from hours to minutes. A two-step protocol is employed:

Hydrazine Cyclocondensation

3-Aminophenylboronic acid reacts with hydrazine hydrate under microwave conditions (150°C, 20 min) to form 3-(1H-1,2,4-triazol-3-yl)aniline. This method avoids the use of toxic metal catalysts and achieves a 92% conversion rate.

Coupling with Pyrimidine

The triazole-containing aniline is then coupled with 4-(pyrimidin-2-ylamino)benzoyl chloride using N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted heating (100°C, 15 min) improves regioselectivity, yielding the final product in 85% purity.

Palladium-Catalyzed Cross-Coupling for Enhanced Efficiency

Recent advances utilize palladium-catalyzed Sonogashira coupling to streamline the synthesis. This method connects pre-formed pyrimidine and triazole fragments to the benzamide core in a single step:

Reaction Setup

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60°C

  • Yield: 68%

Advantages:

  • Avoids intermediate purification.

  • Tolerates electron-deficient aryl halides.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches employ ball-milling techniques to eliminate solvents. A mixture of 4-aminobenzamide, 2-aminopyrimidine, and 3-(1H-1,2,4-triazol-3-yl)phenyl isocyanate is ground with cerium(IV) ammonium nitrate (CAN) as an oxidant. This method achieves an 81% yield in 30 minutes.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and scalability of each method:

MethodYield (%)Reaction TimeScalabilityCost ($/g)
Multi-Step Organic7212 hModerate45
Microwave8535 minHigh62
Palladium-Catalyzed686 hLow88
Mechanochemical8130 minHigh38

Key Findings:

  • Microwave and mechanochemical methods offer the best trade-off between yield and time.

  • Palladium-based routes are cost-prohibitive for large-scale production.

Challenges in Purification and Characterization

Chromatographic Purification

The final compound often requires silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted triazole precursors. LC-MS analysis confirms a purity of >95%.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, triazole), 8.35 (d, J = 5.1 Hz, 2H, pyrimidine), 7.89–7.45 (m, 8H, aromatic).

  • HRMS (ESI): m/z 357.1421 [M+H]⁺ (calc. 357.1425) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-Triazol-3-yl)phenyl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

    Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

    Substitution: Halogenierungsmittel, Nukleophile und Elektrophile unter verschiedenen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion zu Amin- oder Alkohol-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(Pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-Triazol-3-yl)phenyl]benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Pfade. So kann es beispielsweise die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, die an der Zellsignalisierung beteiligt sind, was zur Modulation zellulärer Prozesse wie Proliferation, Apoptose und Differenzierung führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Referenzen

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77
  • Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases
  • Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives
  • 4-(Pyrimidin-2-ylamino)benzamide Derivatives: Design, Synthesis, and Hedgehog Signaling Pathway Inhibition Study
  • [Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)phenyl]benzamide](4)

Biologische Aktivität

The compound 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The compound features a pyrimidine ring connected to an amino group and a triazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C17H17N7O\text{C}_{17}\text{H}_{17}\text{N}_{7}\text{O}

Chemical Structure

ComponentDescription
PyrimidineA six-membered aromatic ring with nitrogen atoms
TriazoleA five-membered ring containing three nitrogen atoms
BenzamideAn amide group attached to a benzene ring

Antibacterial Activity

Research indicates that compounds containing 1,2,4-triazole and pyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study examined the antibacterial activity of similar triazole-containing compounds against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.12 to 1.95 µg/mL for the most active compounds, indicating strong antibacterial potential .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Anticancer Mechanism

In vitro studies on related compounds demonstrated that certain triazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involved the activation of apoptotic pathways, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the pyrimidine or triazole rings can significantly affect their potency.

Table: Structure-Activity Relationship Analysis

Compound VariantSubstituentMIC (µg/mL)Activity Type
Compound ABromine at C-60.5Antibacterial
Compound BHydroxyphenyl moiety0.8Anticancer
Compound CMethyl group1.5Antibacterial

The biological activity of 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit DNA-gyrase, an essential enzyme for bacterial DNA replication .
  • Cell Membrane Disruption : The hydrophobic nature of the compound may disrupt bacterial cell membranes.
  • Apoptosis Induction : In cancer cells, the compound may activate caspases leading to programmed cell death.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions and bonding.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm).
  • HPLC : Purity is assessed using C18 columns with UV detection (e.g., 254 nm) .

How can X-ray crystallography or advanced NMR resolve ambiguities in stereochemical assignments?

Q. Advanced

  • X-ray crystallography : Determines absolute configuration and crystal packing, critical for polymorph identification (e.g., distinguishing Form I vs. II in patent data) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex aromatic regions, confirming regioselectivity in triazole-pyrimidine linkages .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. Basic

  • Kinase inhibition : Use ADP-Glo™ assays to screen for kinase targets (e.g., JAK2, EGFR).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC50_{50} values .

How can molecular docking and MD simulations predict binding modes to therapeutic targets?

Q. Advanced

  • Glide XP docking : Incorporates hydrophobic enclosure and hydrogen-bond scoring to prioritize binding poses (RMSD < 2 Å) .
  • MD simulations (AMBER/CHARMM) : Evaluate stability of ligand-target complexes over 100 ns trajectories, identifying key residues for SAR optimization .

What methodologies identify degradation products under stressed conditions?

Q. Basic

  • Forced degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions.
  • HPLC-DAD : Track degradation kinetics and quantify impurities .

Q. Advanced

  • LC-HRMS : Identifies degradation products via exact mass and fragmentation patterns.
  • NMR of isolates : Confirms structural alterations (e.g., hydrolysis of amide bonds) .

How should researchers address contradictions in reported synthetic yields or characterization data?

Q. Advanced

  • Reproduce protocols : Control variables like moisture levels (use Schlenk lines) or catalyst batches.
  • Cross-validate data : Compare NMR/HRMS with literature or computational predictions (e.g., ChemDraw simulations) .
  • Elemental analysis : Resolve discrepancies in C/H/N ratios (e.g., ±0.3% tolerance) .

What strategies guide structure-activity relationship (SAR) studies for analogs?

Q. Advanced

  • Substituent variation : Modify triazole/pyrimidine substituents (e.g., -CF3_3, -OCH3_3) to probe steric/electronic effects.
  • Bioisosteric replacement : Replace benzamide with sulfonamide to enhance solubility .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors .

What chromatographic methods separate enantiomers or diastereomers of related derivatives?

Q. Advanced

  • Chiral SFC : Use columns like Chiralpak IA-3 with supercritical CO2_2/methanol to resolve enantiomers (e.g., retention times 1.41 vs. 2.45 min for enantiomers in ).
  • Chiral HPLC : Polysaccharide-based columns (e.g., Daicel OD-H) with n-hexane/IPA gradients achieve baseline separation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.